![molecular formula C13H20N4 B2371013 4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 88268-11-5](/img/structure/B2371013.png)
4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
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Overview
Description
Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, including the compound , have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
COX-2 Inhibitory Activities
Some pyrimidines have been reported to inhibit COX-2, an enzyme that plays a significant role in inflammation and pain . This suggests that “4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine” could potentially be used in the development of new anti-inflammatory drugs .
Antioxidant Properties
Pyrimidines are known to exhibit antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antibacterial and Antiviral Properties
Pyrimidines have been found to exhibit antibacterial and antiviral properties . This suggests potential applications in the development of new antibacterial and antiviral drugs.
Antifungal and Antituberculosis Properties
In addition to their antibacterial and antiviral properties, pyrimidines also exhibit antifungal and antituberculosis properties . This suggests potential applications in the treatment of fungal infections and tuberculosis.
Anticancer Potential
Pyrimidine derivatives have been found to exert anticancer potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases, which are considered essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to the class of pyrimidines, which are known to interact with a variety of biological targets .
Mode of Action
Pyrimidine-based compounds generally function by inhibiting the activity of certain enzymes . For example, some pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of prostaglandin E2 .
Biochemical Pathways
Pyrimidine derivatives have been shown to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Result of Action
Pyrimidine derivatives have been shown to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
properties
IUPAC Name |
4-methyl-2-(4-methylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-10-11-4-3-5-12(11)15-13(14-10)17-8-6-16(2)7-9-17/h3-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAKSDSGZFUIHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)N3CCN(CC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
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